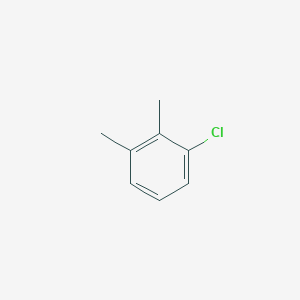

1-氯-2,3-二甲苯

描述

1-Chloro-2,3-dimethylbenzene is a white crystalline solid with a melting point of 126-127° C . It serves as a chemical intermediate for synthesizing compounds .

Synthesis Analysis

1-Chloro-2,3-dimethylbenzene acts as a foundational component in the synthesis of various compounds . The transformation of 1-Chloro-2,3-dimethylbenzene involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis

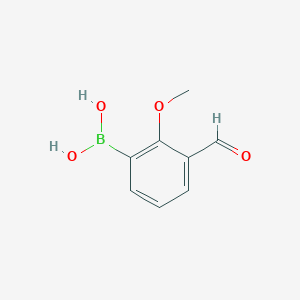

The molecular structure of 1-Chloro-2,3-dimethylbenzene consists of 8 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The molecular weight is 140.61 .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 1-Chloro-2,3-dimethylbenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis

1-Chloro-2,3-dimethylbenzene has a density of 1.061 g/mL at 25°C . The refractive index (n20/D) is 1.527 . It has a boiling point of 182-183°C and a melting point of -36°C .科学研究应用

- 当 1-氯-2,3-二甲苯在乙酸酐中进行硝化时,会生成多种产物。 具体来说,反应会生成顺式和反式异构体的3-氯-4,5-二甲基-4-硝基环己-2,5-二烯基乙酸酯 (29%) 和1-氯-2,3-二甲基-4-硝基苯 (46%)、-5-硝基苯 (57%) 和-6-硝基苯 (20%) . 这些硝基取代的衍生物在有机合成中得到应用,并作为更复杂化合物的中间体。

- 1-氯-2,3-二甲苯是合成各种有机化合物的宝贵起始原料。它的作用机制包括经历取代反应,其中氯原子被其他官能团取代。 研究人员利用这种化合物将特定的化学性质引入生成的分子中 .

- 研究人员可以使用 1-氯-2,3-二甲苯作为反应物来制备2,7-二溴-9-(4-氯-3-甲基苯基)-9H-咔唑。 这种衍生物属于咔唑家族,在材料科学、有机电子和光伏领域得到应用 .

- 科学家和计算化学家可以在分子模拟中使用 1-氯-2,3-二甲苯。 像 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 这样的程序可以生成令人印象深刻的可视化效果,有助于研究分子相互作用和性质 .

硝化反应

有机合成起始原料

咔唑衍生物的制备

模拟和可视化

作用机制

Target of Action

The primary target of 1-Chloro-2,3-dimethylbenzene is the benzene ring structure in organic compounds . The benzene ring is a key component in many biological molecules and is particularly important in the field of organic chemistry .

Mode of Action

1-Chloro-2,3-dimethylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps :

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Chloro-2,3-dimethylbenzene are primarily those involving benzene ring structures . The compound’s electrophilic aromatic substitution can lead to the formation of new compounds with altered properties .

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of 1-Chloro-2,3-dimethylbenzene’s action are largely dependent on the specific biochemical pathways it affects. By substituting elements on the benzene ring, it can significantly alter the properties of the target molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,3-dimethylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of its reactions .

安全和危害

生化分析

Biochemical Properties

1-Chloro-2,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between 1-Chloro-2,3-dimethylbenzene and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules . These interactions are crucial for understanding the compound’s metabolic pathways and potential toxic effects.

Cellular Effects

1-Chloro-2,3-dimethylbenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1-Chloro-2,3-dimethylbenzene can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of 1-Chloro-2,3-dimethylbenzene involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, 1-Chloro-2,3-dimethylbenzene can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chloro-2,3-dimethylbenzene can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 1-Chloro-2,3-dimethylbenzene in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 1-Chloro-2,3-dimethylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. Understanding the dosage effects of 1-Chloro-2,3-dimethylbenzene is crucial for assessing its safety and potential risks in various applications.

Metabolic Pathways

1-Chloro-2,3-dimethylbenzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules . The metabolic pathways of 1-Chloro-2,3-dimethylbenzene also involve conjugation reactions, where the compound is conjugated with glutathione or other cofactors to facilitate its excretion from the body . These pathways are essential for understanding the compound’s metabolism and potential toxic effects.

Transport and Distribution

The transport and distribution of 1-Chloro-2,3-dimethylbenzene within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, 1-Chloro-2,3-dimethylbenzene can bind to specific proteins, affecting its localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is important for assessing its potential impact on cellular function and overall health.

属性

IUPAC Name |

1-chloro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHGZIXTRYOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031403 | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608-23-1, 25323-41-5 | |

| Record name | 1-Chloro-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, chlorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-chloro-2,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

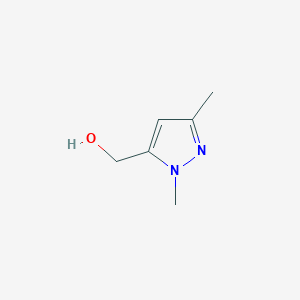

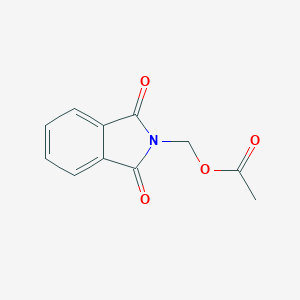

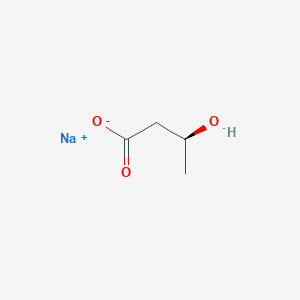

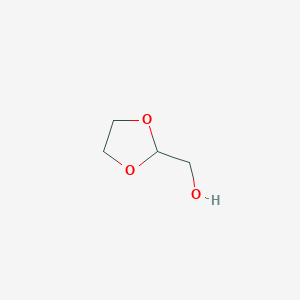

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

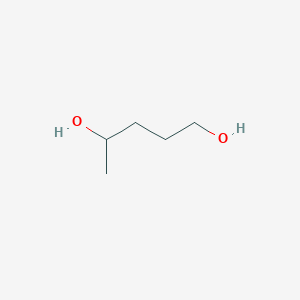

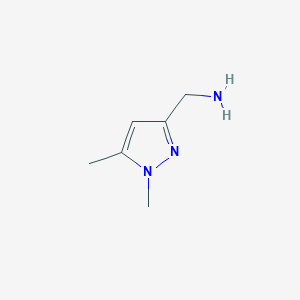

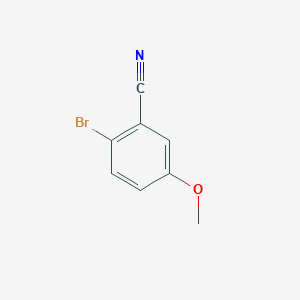

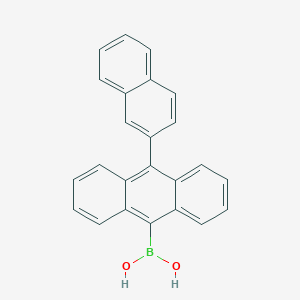

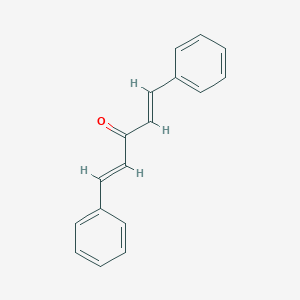

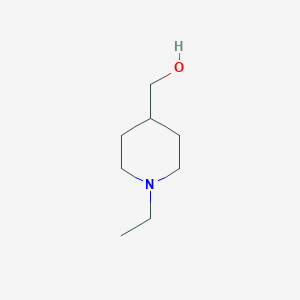

Feasible Synthetic Routes

Q & A

Q1: How does 1-chloro-2,3-dimethylbenzene react with nitric acid in acetic anhydride, and what is the significance of the product?

A1: 1-Chloro-2,3-dimethylbenzene reacts with nitric acid in acetic anhydride to form a key intermediate: cis and trans isomers of 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate. [, ] This reaction is significant because it demonstrates the ability of 1-chloro-2,3-dimethylbenzene to undergo electrophilic aromatic substitution, with the nitro group adding to the aromatic ring. Notably, this reaction leads to the formation of a dihydrophenyl acetate adduct rather than direct nitration of the aromatic ring. [, ]

Q2: How does the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid differ in other solvents?

A2: The reaction outcome varies depending on the solvent. While acetic anhydride leads to the dihydrophenyl acetate adduct, using formic acid or acidified methanol results in the substitution of the acetate group in the adduct with formate or methoxyl groups, respectively. [] This highlights the influence of solvent on the reaction pathway and the potential for generating diverse products.

Q3: What is the significance of reacting the 1-chloro-2,3-dimethylbenzene adduct with mesitylene?

A3: Reacting the adduct (3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate) with mesitylene in the presence of trifluoroacetic acid leads to the formation of 3′-chloro-2,4,4′,5′,6-pentamethylbiphenyl. [, ] This reaction provides evidence for the formation of a phenonium ion intermediate, which acts as an electrophile, attacking the electron-rich mesitylene and ultimately leading to the biphenyl product. This reaction pathway highlights the potential of 1-chloro-2,3-dimethylbenzene derivatives to participate in electrophilic aromatic substitution reactions as electrophiles, showcasing their synthetic utility in building complex molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。